5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-bromo-4-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCBHHNMCLINRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-33-6 | |
| Record name | 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis Methods
The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives.
2.1. Bromination Method
A common method includes the bromination of 4-methoxy-2-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually conducted in organic solvents like dichloromethane or chloroform under controlled conditions, often at room temperature or slightly elevated temperatures.
2.2. Multistep Reaction
The synthesis of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine involves a four-step reaction with a total yield of about 31.1%. The raw materials are readily available, and the preparation process is simple, facilitating large-scale production. For example, diethyl malonate is added into tetrahydrofuran, cooled to 0 ℃, and sodium hydrogen is added. After stirring, a tetrahydrofuran solution of 2-chloro-3-trifluoromethyl-5-nitropyridine is added dropwise, and the reaction is carried out for 24 hours at 25 ℃.
2.3. Synthesis of TFMP Derivatives
There are three main methods for preparing trifluoromethyl pyridine (TFMP) derivatives:
- Chlorine/fluorine exchange using trichloromethylpyridine.
- Construction of a pyridine ring from a trifluoromethyl-containing building block.
- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
The first two methods are the most commonly used.
Industrial Production Methods
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
- Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the trifluoromethyl group.
- Coupling Reactions: This compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Data Tables
| Property | Value |
|---|---|
| CAS No. | 1256790-33-6 |
| Molecular Formula | C7H5BrF3NO |
| Molecular Weight | 256.02 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3 |
| Standard InChIKey | LLCBHHNMCLINRY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC=C1Br)C(F)(F)F |
| Canonical SMILES | COC1=CC(=NC=C1Br)C(F)(F)F |
| PubChem Compound ID | 118989413 |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the trifluoromethyl group.
Coupling Reactions: This compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine serves as a building block in the development of pharmaceuticals. Its derivatives have shown potential in treating various conditions due to their ability to interact with biological targets.
- Enzyme Inhibition : It is utilized in studies focusing on enzyme inhibitors. For instance, it has been reported to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.
- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities, making it a candidate for drug development targeting inflammation and cancer pathways.
Agrochemicals
The compound is also essential in the agrochemical sector. Trifluoromethylpyridines have been incorporated into various crop protection products due to their efficacy against pests.
- Pesticide Development : The first trifluoromethylpyridine derivative introduced to the market was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing this moiety . The unique properties of fluorine enhance the biological activity of these compounds.
Material Science
In material science, this compound is explored for developing advanced materials with specific electronic and optical properties. Its chemical stability and reactivity make it suitable for synthesizing complex organic materials that can be applied in electronics and photonics.
Data Table: Applications Overview
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of this compound on inflammatory pathways. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Pesticide Development
Research highlighted the synthesis of a new pesticide based on the trifluoromethylpyridine structure. Field trials indicated enhanced efficacy against specific pests compared to traditional pesticides, showcasing the compound's utility in agricultural applications.
Mechanism of Action
The mechanism by which 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the pyridine ring critically influence electronic properties and reactivity. Below is a comparison with analogous compounds:
Key Observations :
- Electronic Effects : The trifluoromethyl group at position 2 in the target compound creates a strong electron-deficient ring system, favoring electrophilic substitutions at position 4 (activated by the methoxy group) . In contrast, 3-Bromo-2-methoxy-5-CF₃-pyridine (CAS: 124432-63-9) has a reversed substituent arrangement, leading to distinct reactivity patterns in Suzuki-Miyaura couplings .
- Steric and Lipophilic Effects: Compounds with additional substituents, such as 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-CF₃-pyridine (CAS: 1969425-59-9), exhibit increased steric hindrance and lipophilicity, making them suitable for hydrophobic binding in drug-target interactions .
Biological Activity
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound with significant biological activity, primarily attributed to its unique structural features, including the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : C7H5BrF3N
- Molecular Weight : Approximately 227.02 g/mol
- Functional Groups : The compound contains a bromine atom, a methoxy group, and a trifluoromethyl group, which enhance its lipophilicity and biological activity.
Target Interactions
This compound interacts with various biological targets:
- Enzymes : It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can alter enzyme activity through hydrogen bonding and van der Waals forces.
- Receptors : The compound may bind to specific protein receptors, influencing signal transduction pathways that regulate cellular functions.
Cellular Effects
The compound's effects on cellular processes include:
- Apoptosis Induction : In cancer cell lines, it can activate caspase enzymes and downregulate anti-apoptotic proteins, leading to increased apoptosis.
- Gene Expression Modulation : It influences transcription factors like NF-κB and AP-1, affecting cellular metabolism and function.
Pharmacokinetics
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This characteristic is crucial for its potential therapeutic applications.
Scientific Research Applications
This compound has diverse applications in various fields:
Case Studies and Research Findings
- Oxidative Stress Response : Research indicates that this compound interacts with superoxide dismutase and catalase, modulating their activities under oxidative stress conditions. This modulation may have implications for diseases characterized by oxidative damage.
- Cancer Therapeutics : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspases. Its ability to influence gene expression related to cell survival suggests potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in preclinical models, indicating its potential as an anti-inflammatory drug candidate.
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) and structural confirmation via H/C NMR .
Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : F NMR to confirm trifluoromethyl presence; H NMR for methoxy and pyridine ring proton assignments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- HPLC : Retention time analysis with a C18 column and UV detection (λ = 254 nm) for purity assessment .
Q. Data Interpretation :
- Cross-reference observed melting points (mp) with literature values (e.g., mp 198–202°C for related bromopyridines) .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Substituent Effects :
- Trifluoromethyl (CF) : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates nucleophilic attacks.
- Methoxy (OCH) : Electron-donating resonance effect directs reactions to the 2- and 6-positions, while steric hindrance at the 4-position limits accessibility.
- Reactivity in Coupling :
Q. Contradictions in Data :
- Conflicting reports on optimal catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) may arise from solvent polarity or temperature variations .
Advanced: What strategies mitigate competing side reactions during functionalization of the methoxy group?
Methodological Answer:
- Protection/Deprotection :
- Use transient protecting groups (e.g., SEM or MOM groups) to prevent demethylation under acidic/basic conditions.
- Regioselective Demethylation :
- Employ BBr in CHCl at −78°C to selectively remove the methoxy group without disrupting the CF substituent .
- Catalytic Optimization :
Q. Experimental Design :
Advanced: How do solvent and temperature conditions impact the stability of this compound during storage?
Methodological Answer:
- Storage Guidelines :
- Decomposition Pathways :
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements :
- Waste Management :
- Emergency Response :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
